REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:12])[CH2:10][CH3:11])=[CH:5][CH:4]=1.[Br:15]Br>C(O)(=O)C>[Br:15][CH:10]([CH3:11])[C:9]([C:6]1[CH:5]=[CH:4][C:3]([C:2]([F:13])([F:14])[F:1])=[CH:8][CH:7]=1)=[O:12]
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)C(CC)=O)(F)F
|
Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
18.1 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stir for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
CUSTOM
|
Details
|
Remove the volatile components under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolve the residue in Et2O (300 mL)
|
Type
|
ADDITION
|
Details
|
Treat with a saturated sodium bicarbonate aqueous solution (4×200 mL)
|
Type
|
CUSTOM
|
Details
|
Separate the organic phase
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over MgSO4
|
Type
|
CUSTOM
|
Details
|
Remove the solids
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
collect the filtrate
|
Type
|
CONCENTRATION
|
Details
|
and concentrate the filtrate under reduced pressure
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)C1=CC=C(C=C1)C(F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |